molecular formula C12H12N4O3S B6559160 N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1040643-00-2

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6559160
CAS No.: 1040643-00-2
M. Wt: 292.32 g/mol
InChI Key: GVEAZJZDMIMVSQ-UHFFFAOYSA-N
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Description

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that features a thiazole ring, a dihydropyridine ring, and an amide group

Biochemical Analysis

Biochemical Properties

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in redox metabolism, such as trypanothione reductase and trypanothione synthetase . These interactions are essential for maintaining cellular redox balance and protecting cells from oxidative stress.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proliferation and differentiation of certain cell types by altering the expression of specific genes and proteins . Additionally, it can impact cellular metabolism by interacting with key metabolic enzymes, thereby influencing metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby modulating their function and activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are critical for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the specific cell type and experimental conditions. In some cases, prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental design.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, such as cellular damage and altered metabolic activity . These dosage-dependent effects highlight the importance of optimizing dosage levels in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it plays a role in redox metabolism by interacting with trypanothione reductase and trypanothione synthetase . These interactions are crucial for maintaining cellular redox balance and protecting cells from oxidative stress. Additionally, this compound can influence other metabolic pathways by modulating the activity of key enzymes and altering metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within cells . Once inside the cell, it can accumulate in specific compartments or organelles, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Attachment of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized using the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

    Coupling Reactions: The final step involves coupling the thiazole and dihydropyridine intermediates through amide bond formation using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the thiazole and dihydropyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-3-oxopropyl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide
  • N-(3-Amino-3-oxopropyl)-N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide

Uniqueness

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(3-amino-3-oxopropyl)-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c13-9(17)3-2-8-6-20-12(15-8)16-11(19)7-1-4-10(18)14-5-7/h1,4-6H,2-3H2,(H2,13,17)(H,14,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEAZJZDMIMVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C(=O)NC2=NC(=CS2)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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